molecular formula C10H11IO2 B14837537 4-Cyclopropoxy-2-iodo-1-methoxybenzene

4-Cyclopropoxy-2-iodo-1-methoxybenzene

Cat. No.: B14837537
M. Wt: 290.10 g/mol
InChI Key: BDYOGDVDKXSEMS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-1-methoxybenzene is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Chemical Reactions Analysis

4-Cyclopropoxy-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic iodine atom can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The cyclopropoxy and methoxy groups can also influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

4-Cyclopropoxy-2-iodo-1-methoxybenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-1-methoxybenzene

InChI

InChI=1S/C10H11IO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

BDYOGDVDKXSEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)I

Origin of Product

United States

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